[2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol
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Overview
Description
[2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol: is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of two methoxy groups and a propan-2-yl group attached to a phenyl ring, with a hydroxymethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dimethoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired phenylmethanol compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanols with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable for the synthesis of high-performance materials and additives.
Mechanism of Action
The mechanism of action of [2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [2,5-Dimethoxyphenyl]methanol
- [4-(Propan-2-yl)phenyl]methanol
- [2,5-Dimethoxy-4-methylphenyl]methanol
Comparison: Compared to similar compounds, [2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol is unique due to the presence of both methoxy and propan-2-yl groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which may not be achievable with other similar compounds.
Properties
IUPAC Name |
(2,5-dimethoxy-4-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(2)10-6-11(14-3)9(7-13)5-12(10)15-4/h5-6,8,13H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIKWZALMJKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497361 |
Source
|
Record name | [2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62458-52-0 |
Source
|
Record name | [2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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